N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is a complex organic compound that exhibits potential applications in medicinal chemistry and biochemistry. This compound features a unique structural arrangement combining a 3-methylphenyl group with a purine derivative linked through a sulfanylacetamide moiety. The intricate design of this molecule suggests it may interact with various biological targets, making it of interest for further research.
This compound can be sourced from chemical suppliers specializing in research-grade materials. Its synthesis and characterization are documented in various scientific literature and patent filings, indicating its relevance in ongoing research.
N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can be classified as an organic compound with features characteristic of both purines and sulfanylacetamides. Its classification is significant for understanding its chemical behavior and potential interactions in biological systems.
The synthesis of N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide typically involves multi-step organic reactions.
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product. Common reagents may include methyl iodide for methylation steps and various solvents like dimethyl sulfoxide or acetonitrile for reaction media.
The molecular formula for N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide is with a molecular weight of approximately 401.5 g/mol.
The compound's structure can be represented using various chemical notation systems:
InChI=1S/C19H23N5O3S/c1-6-12-9-7-8-11(2)14(12)20-13(25)10-28-18-21-16-15(22(18)3)17(26)24(5)19(27)23(16)4/h7-9HThis structural representation indicates the presence of multiple functional groups including amides and sulfides that contribute to its chemical reactivity.
N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide can undergo several types of chemical reactions:
Common reagents used in these reactions include:
Electrophilic aromatic substitution may utilize bromine or nitric acid under acidic conditions.
The mechanism of action for N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide likely involves its interaction with specific molecular targets such as enzymes or receptors within biological systems.
The sulfanylacetamide linkage enhances binding affinity and specificity towards these targets. This interaction may modulate enzymatic activity or influence signaling pathways critical for various physiological processes.
The physical properties of N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide include:
Relevant chemical properties include:
These properties are essential for determining the compound's behavior in various chemical environments.
N-(3-methylphenyl)-2-[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetamide has potential applications in several scientific fields:
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.:
CAS No.: 1576-86-9
CAS No.: